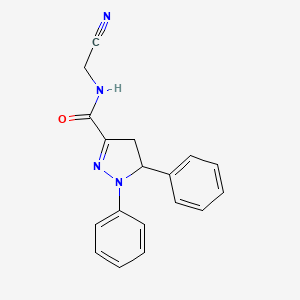

N-(cyanomethyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

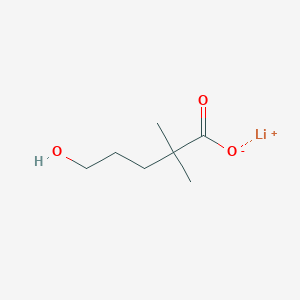

Descripción general

Descripción

N-(cyanomethyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the pyrazole family. It is a white crystalline solid that has been used in scientific research for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Aplicaciones Científicas De Investigación

- YUM08164 has been investigated as a potential photosensitizer for photodynamic therapy. PDT involves using light-activated compounds to selectively destroy cancer cells or pathogens. YUM08164’s cyanomethyl group may enhance its photodynamic activity, making it a promising candidate for cancer treatment .

- Due to its electron-accepting properties, YUM08164 could find applications in organic electronics. Researchers have explored its use in organic field-effect transistors (OFETs) and organic solar cells. Its unique structure may contribute to charge transport and energy conversion .

- YUM08164’s cyano group could impart antibacterial properties. Researchers have studied its potential as an antimicrobial agent. Understanding its mode of action and optimizing its structure may lead to novel antibiotics .

- The diphenylpyrazole core of YUM08164 offers a versatile scaffold for designing molecular sensors and probes. Researchers have explored its fluorescence properties and responsiveness to specific analytes. It could be used for detecting ions, pH changes, or biomolecules .

- Incorporating YUM08164 into MOFs could yield functional materials with tunable properties. MOFs are porous materials used for gas storage, separation, and catalysis. YUM08164’s carboxamide group may facilitate coordination with metal ions .

- YUM08164’s cyanomethyl and carboxamide groups enable it to participate in supramolecular interactions. Researchers have explored its self-assembly behavior and host-guest interactions. Applications include drug delivery, molecular recognition, and nanoscale materials .

Photodynamic Therapy (PDT) Sensitizers

Organic Electronics and Optoelectronics

Antibacterial Agents

Molecular Sensors and Probes

Metal-Organic Frameworks (MOFs)

Supramolecular Chemistry

Mecanismo De Acción

Target of Action

Similar compounds such as n-cyanomethyl-2-chloroisonicotinamide (nci) have been shown to targettubulin , a protein crucial to microtubule structure and function . Tubulin is a significant target for cancer therapies .

Mode of Action

Nci, a compound with a similar structure, has been shown to induce a broad range of disease resistance in tobacco and rice, and it induces systemic acquired resistance (sar) marker gene expression without salicylic acid (sa) accumulation in tobacco . This suggests that YUM08164 might have a similar mode of action.

Biochemical Pathways

Nci has been shown to activate sar, independently from ethylene and jasmonic acid, by stimulating the site between sa and npr1 . This suggests that YUM08164 might affect similar biochemical pathways.

Pharmacokinetics

Computational assays of similar compounds have predicted favorable adme (absorption, distribution, metabolism, and excretion) properties , suggesting that YUM08164 might have similar pharmacokinetic properties.

Result of Action

tomato DC3000 . This suggests that YUM08164 might have similar effects.

Propiedades

IUPAC Name |

N-(cyanomethyl)-2,3-diphenyl-3,4-dihydropyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c19-11-12-20-18(23)16-13-17(14-7-3-1-4-8-14)22(21-16)15-9-5-2-6-10-15/h1-10,17H,12-13H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORXVQKFXOEWOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C(=O)NCC#N)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyanomethyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2501430.png)

![2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B2501432.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2501442.png)

![Benzo[d]thiazol-2-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2501443.png)

![4-[4-(tert-butyl)benzoyl]-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2501446.png)

![Ethyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2501447.png)

![1,7-dimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501452.png)